molecular formula C11H16N2O4 B13494338 Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Cat. No.: B13494338
M. Wt: 240.26 g/mol
InChI Key: KXGMPXLGVXFRKN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a chemical compound with a complex structure that includes a tert-butyl ester group and a tetrahydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce tetrahydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer activities, depending on their specific modifications .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
  • 2,4-Di-tert-butylphenol
  • Musk ketone

Uniqueness

Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl 2-(6-methyl-2,4-dioxopyrimidin-1-yl)acetate

InChI

InChI=1S/C11H16N2O4/c1-7-5-8(14)12-10(16)13(7)6-9(15)17-11(2,3)4/h5H,6H2,1-4H3,(H,12,14,16)

InChI Key

KXGMPXLGVXFRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)N1CC(=O)OC(C)(C)C

Origin of Product

United States

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